N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is a compound characterized by its biphenyl structure substituted with methoxy and amide functional groups. This compound falls under the category of aromatic amides, which are significant in various chemical applications due to their stability and reactivity. The biphenyl moiety contributes to the compound's unique electronic properties, making it suitable for diverse scientific applications.
The compound can be synthesized using various methods, including traditional organic synthesis techniques and modern catalytic processes. Research has shown that derivatives of biphenyl compounds often exhibit interesting biological activities, which enhances their relevance in medicinal chemistry and material science .
N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring. It is also categorized under biphenyl derivatives, which are known for their application in organic electronics and as intermediates in the synthesis of pharmaceuticals .
The synthesis of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide consists of a biphenyl backbone with two methoxy groups located at the 3 and 4 positions relative to the amide linkage. The structural formula can be represented as follows:
Key molecular data include:
N-(biphenyl-2-yl)-3,4-dimethoxybenzamide can participate in several chemical reactions:
Reactions involving this compound often require specific catalysts or conditions to enhance yield and selectivity. For instance, using transition metal catalysts can facilitate more efficient transformations compared to non-catalytic methods.
The mechanism of action for N-(biphenyl-2-yl)-3,4-dimethoxybenzamide largely depends on its interactions with biological targets or its role in catalysis:
Studies on similar compounds suggest potential anti-inflammatory or anticancer properties due to their ability to modulate cellular pathways .
N-(biphenyl-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
N-(biphenyl-2-yl)-3,4-dimethoxybenzamide belongs to the benzanilide superfamily, characterized by a carboxamide bridge (–NH–C=O) connecting two aromatic systems. Specifically, its structure comprises a 3,4-dimethoxy-substituted benzoyl group linked to a 2-biphenylyl amine moiety [1] [2]. This arrangement creates a topographically distinct molecule with three critical pharmacophoric elements:
Notably, this scaffold demonstrates strategic structural homology with stilbene derivatives like resveratrol and combretastatin. While stilbenes feature an ethylene bridge (–CH=CH–) between aromatic rings, N-(biphenyl-2-yl)-3,4-dimethoxybenzamide replaces this with a hydrolytically stable amide bond (–NH–C=O) [3]. This bioisosteric substitution addresses key limitations of natural stilbenes:
The 3,4-dimethoxy configuration is particularly significant for pharmacological activity. Studies on analogous systems demonstrate that methoxy groups enhance cell membrane permeability compared to hydroxylated counterparts, as evidenced by increased logP values (calculated logP: ~3.5) [3]. This modification balances solubility and absorption, with the methoxy oxygens still permitting weak hydrogen bonding. The ortho-biphenyl substitution further contributes to target discrimination by creating steric hindrance that prevents engagement with off-target hydrophobic pockets [5].
Table 1: Structural and Physicochemical Comparison with Key Analogues
Compound | Core Scaffold | Key Substituents | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|
N-(biphenyl-2-yl)-3,4-dimethoxybenzamide | Benzanilide | 3,4-Dimethoxybenzoyl; 2-biphenylyl | 333.38 | Enhanced metabolic stability; Planar biphenyl system |
Resveratrol | Stilbene | 3,5,4'-Trihydroxy | 228.25 | Ethylene linker prone to oxidation; Low bioavailability |
DMU-212 | Stilbene | 3,4,5,4'-Tetramethoxy | 284.31 | Methoxy groups enhance lipophilicity; Limited target specificity |
Combretastatin A-4 | Stilbene | 3-Hydroxy-4-methoxy; Trimethoxy | 316.36 | Cis-configuration critical; Tubulin-binding moiety |
3,4-Dimethoxybenzamide (parent fragment) | Benzamide | 3,4-Dimethoxy | 181.19 | Fragment building block; Limited activity alone |
The benzanilide architecture facilitates scaffold hopping in drug discovery. Computational models confirm that the torsional angle between the biphenyl system (approximately 30-45°) creates a topography mimicking the bioactive conformation of combretastatin analogues [3]. This allows engagement with similar biological targets—particularly tubulin and kinase allosteric sites—while circumventing patent landscapes and synthetic challenges associated with natural stilbenes [3] [5].
The emergence of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide reflects a deliberate evolution from natural product leads to synthetic bioisosteres. Its development can be traced through three overlapping phases:
Phase 1: Stilbene Optimization Challenges (Pre-2000s)Initial drug discovery efforts focused on natural stilbenoids like resveratrol and combretastatins. While these demonstrated potent anticancer and anti-inflammatory activities, they exhibited:
Phase 2: Benzanilide Scaffold Emergence (2000-2010)Patent analyses reveal a surge in benzanilide derivatives between 2000-2010, coinciding with advances in amide bond-forming reactions. N-(biphenyl-2-yl)-3,4-dimethoxybenzamide first appeared in chemical databases as a targeted hybrid molecule, merging the dimethoxybenzoyl motif from combretastatins with the biphenyl system common in kinase inhibitors [2] [4]. Key milestones include:
Phase 3: Diversification into Allosteric Modulators (2010-Present)Post-2010, research pivoted toward allosteric protein modulation. The compound’s biphenyl system demonstrated exceptional compatibility with hydrophobic pockets in allosteric sites, particularly:
Table 2: Key Milestones in the Compound’s Developmental Timeline
Year Range | Developmental Focus | Key Advances | Significant Patents/Studies |
---|---|---|---|
1995-2000 | Natural stilbene pharmacology | Identification of resveratrol/combretastatin bioactivities | Combretastatin patent family WO1995014722 |
2001-2005 | Stilbene-to-benzanilide conversion | Proof of concept for amide bridge stability | Benzanilide derivatives in anticancer screening (PMID 15638771) |
2006-2010 | Scaffold optimization | 2-Biphenylyl substitution strategy; Methoxy positional effects | CAS 1522-75-4 first registered (2006) [1] |
2011-2015 | Target diversification | Allosteric modulation proof in mGlu receptors | WO2018189679 (AMPK activators) [7] |
2016-2020 | Hybrid analog development | Integration with pyrazole/isoindoline systems | Pyrazolo[3,4-d]pyrimidine hybrids (CAS 1007063-26-4) [8] |
The compound has recently served as a structural template for hybrid molecules in oncology and metabolic disease. Notable examples include:
These innovations highlight a strategic shift from standalone drug candidates to modular building blocks in fragment-based drug design. The molecule’s synthetic tractability—amenable to Pd-catalyzed amidation and Suzuki-Miyaura biphenyl coupling—enables rapid analog generation targeting emerging disease mechanisms [2] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8